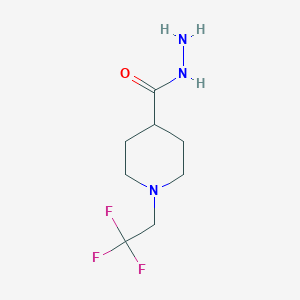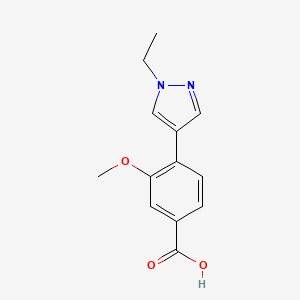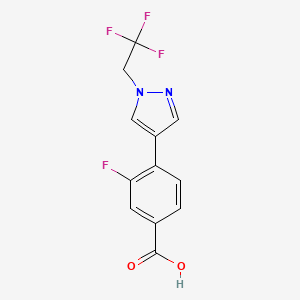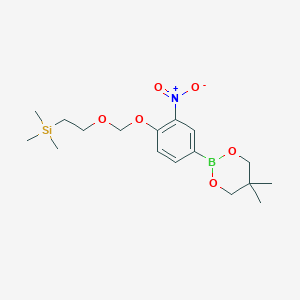
Methyl 5-(2,2-difluoroethoxy)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,2-difluoroethoxy)nicotinate: is a chemical compound characterized by its unique structure, which includes a nicotinate moiety and a difluoroethoxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with nicotinic acid or its derivatives.
Reaction Steps: The difluoroethoxy group is introduced through a substitution reaction involving a suitable precursor.
Conditions: The reaction is often carried out under controlled temperature and pressure, using catalysts to enhance the reaction rate.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the required quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: New compounds with different functional groups.
科学的研究の応用
Chemistry: Methyl 5-(2,2-difluoroethoxy)nicotinate is used in organic synthesis as a building block for more complex molecules. Biology: The compound is studied for its potential biological activity, including its effects on cellular processes. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Pathway Modulation: The compound may modulate various biochemical pathways, leading to desired biological effects.
類似化合物との比較
Methyl 5-(2,2,2-trifluoroethoxy)nicotinate: Similar structure with a trifluoroethoxy group instead of difluoroethoxy.
Methyl 5-(2,2-dichloroethoxy)nicotinate: Similar structure with a dichloroethoxy group.
Methyl 5-(2,2-dibromoethoxy)nicotinate: Similar structure with a dibromoethoxy group.
Uniqueness:
Fluorine Content: The presence of difluoroethoxy group imparts unique chemical and physical properties compared to other similar compounds.
Reactivity: The difluoroethoxy group influences the reactivity and stability of the compound, making it distinct in various reactions.
This comprehensive overview provides a detailed understanding of Methyl 5-(2,2-difluoroethoxy)nicotinate, its preparation, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
methyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-9(13)6-2-7(4-12-3-6)15-5-8(10)11/h2-4,8H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCYRXGILTQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














